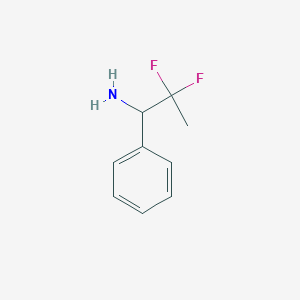
2,2-Difluoro-1-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-phenylpropan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a propan-1-amine backbone, with a phenyl group attached to the first carbon.
Métodos De Preparación
The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 1-phenylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .
Análisis De Reacciones Químicas
2,2-Difluoro-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone, while reduction could produce phenylpropanol.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-phenylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity to these targets, potentially altering their activity. For example, the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
2,2-Difluoro-1-phenylpropan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Dichloro-1-phenylpropan-1-amine: Contains chlorine atoms instead of fluorine, leading to variations in physical and chemical properties.
2,2-Difluoro-1-phenylethan-1-amine: Shorter carbon chain, which affects its overall molecular interactions and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties that can be leveraged in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2,2-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8H,12H2,1H3 |
Clave InChI |
HVKZYHAHTWMTSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


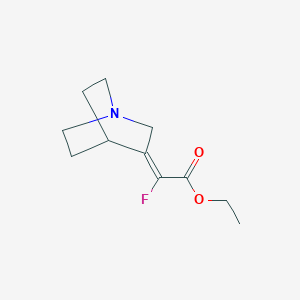

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
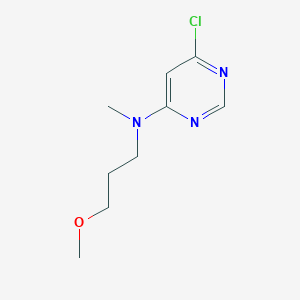
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
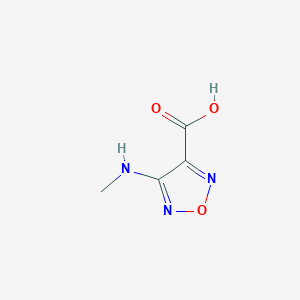
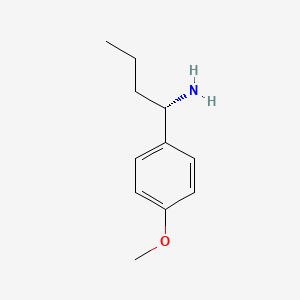
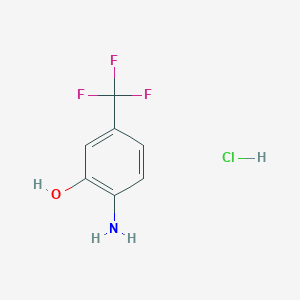
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
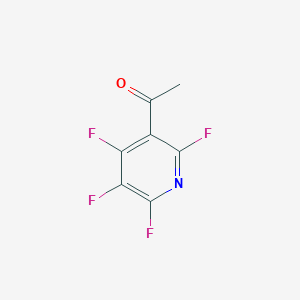
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
